molecular formula C6H3ClF3NO B3034972 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide CAS No. 261956-65-4

2-Chloro-5-(trifluoromethyl)pyridine 1-oxide

Cat. No. B3034972
M. Wt: 197.54 g/mol
InChI Key: BQICMLHZXPNIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935702B2

Procedure details

Cool a DCM (500 mL) solution of 2-chloro-5-trifluoromethylpyridine (96 g, 529 mmol) to 0° C. in an ice bath. Add urea hydrogen peroxide (105 g, 1111 mmol), followed by dropwise addition of trifluoroacetic anhydride (147 mL, 1058 mmol), and allow the reaction mixture to reach room temperature. After 22 hours, TLC (50% EtOAc/Hexanes) shows only a trace amount of starting material. Quench the reaction with sat. aqueous Na2S2O3 and stir for 15 minutes to destroy any residual peroxides. Then, pour the mixture into 0.5 M HCl (300 mL) and extract with CH2Cl2 (2×200 mL). Wash the combined organic extracts with sat. NaHCO3 (3×100 mL), dry over Na2SO4, filter, and concentrate under vacuum to give the title product as a pale yellow solid, which is used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 8.60 (s, 1H), 7.64 (d, 1H, J=8.4 Hz), 7.38 (d, 1H, J=8.0 Hz). Mass spec. (481.11, M+H).
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step One
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
96 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.OO.NC(N)=[O:16].FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:10])[F:11])=[CH:4][N+:3]=1[O-:16] |f:1.2|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
OO.NC(=O)N
Name
Quantity
147 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
96 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stir for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with sat. aqueous Na2S2O3
CUSTOM
Type
CUSTOM
Details
to destroy any residual peroxides
ADDITION
Type
ADDITION
Details
Then, pour the mixture into 0.5 M HCl (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with CH2Cl2 (2×200 mL)
WASH
Type
WASH
Details
Wash the combined organic extracts with sat. NaHCO3 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
ClC1=[N+](C=C(C=C1)C(F)(F)F)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.